3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a piperidine ring attached to a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of piperidine derivatives with thiazolidine-2,4-dione. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.
Scientific Research Applications
3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring can interact with enzyme active sites, potentially inhibiting their activity. The thiazolidine-2,4-dione core can participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself share the piperidine ring structure.
Thiazolidine derivatives: Compounds such as thiazolidinediones, which are used in diabetes treatment, share the thiazolidine core.
Uniqueness
3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of the piperidine and thiazolidine-2,4-dione structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these features.
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c12-8-6-14-9(13)11(8)5-7-2-1-3-10-4-7/h7,10H,1-6H2 |
InChI Key |
COXBTLBNUFACOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C(=O)CSC2=O |
Origin of Product |
United States |
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